4-(2-Ethoxyethoxy)benzene-1-sulfonamide
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Overview
Description
4-(2-Ethoxyethoxy)benzene-1-sulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzene ring substituted with a sulfonamide group and an ethoxyethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with ethoxyethanol under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 4-(2-ethoxyethoxy)benzene-1-sulfonamide may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Ethoxyethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfonamide group.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of 4-(2-ethoxyethoxy)benzene-1-sulfonic acid.
Reduction: Reduction of the sulfonamide group can produce 4-(2-ethoxyethoxy)aniline.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Ethoxyethoxy)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe in biological studies to understand sulfonamide interactions with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(2-ethoxyethoxy)benzene-1-sulfonamide exerts its effects involves its interaction with molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The ethoxyethoxy group may enhance the compound's solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
4-(2-Ethoxyethoxy)benzonitrile
1-tert-Butyl-4-(2-ethoxyethoxy)benzene
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Properties
IUPAC Name |
4-(2-ethoxyethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-2-14-7-8-15-9-3-5-10(6-4-9)16(11,12)13/h3-6H,2,7-8H2,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNGUAHKECZLHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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